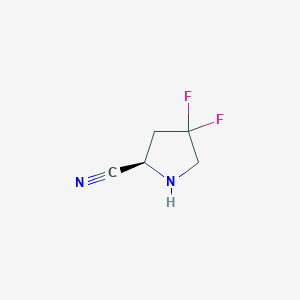
(R)-4,4-Difluoropyrrolidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4-Difluoropyrrolidine-2-carbonitrile is a chiral organic compound characterized by the presence of two fluorine atoms attached to a pyrrolidine ring and a nitrile group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4,4-Difluoropyrrolidine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial Production Methods: Industrial production of ®-4,4-Difluoropyrrolidine-2-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: ®-4,4-Difluoropyrrolidine-2-carbonitrile can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
®-4,4-Difluoropyrrolidine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The nitrile group can also participate in interactions with biological macromolecules, affecting their function and stability.
Comparison with Similar Compounds
- 4-Fluoropyrrolidine-2-carbonitrile
- 4,4-Dichloropyrrolidine-2-carbonitrile
- 4,4-Difluoropyrrolidine-2-carboxylic acid
Comparison: ®-4,4-Difluoropyrrolidine-2-carbonitrile is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and potential for stronger interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H6F2N2 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2R)-4,4-difluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2/t4-/m1/s1 |
InChI Key |
WUYQBXHBLXPWNV-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)C#N |
Canonical SMILES |
C1C(NCC1(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


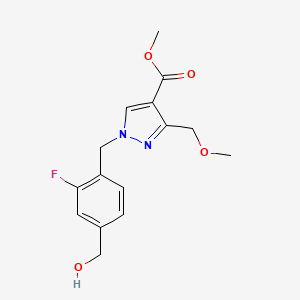
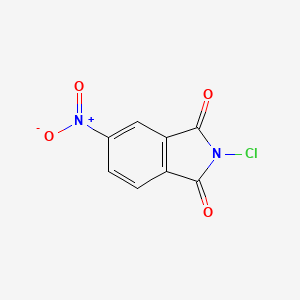
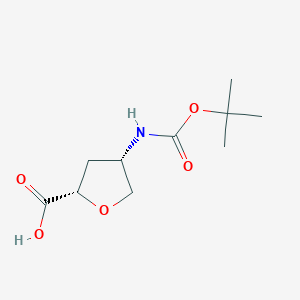
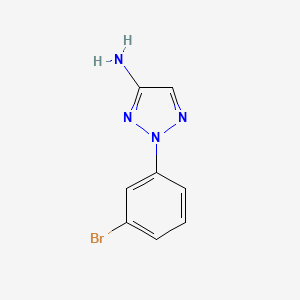
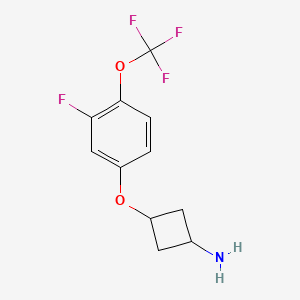
![1-[(3,3-Difluorocyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13325325.png)

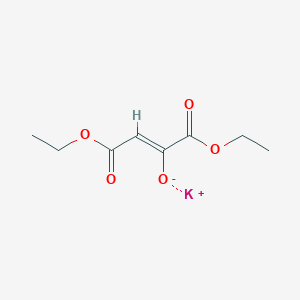
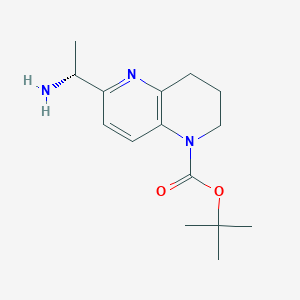
![2-Methyl-4-[(3-methylphenyl)methoxy]aniline](/img/structure/B13325360.png)
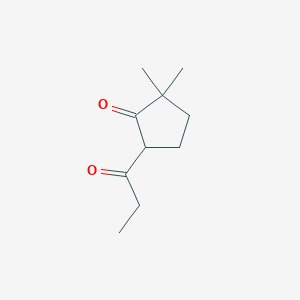
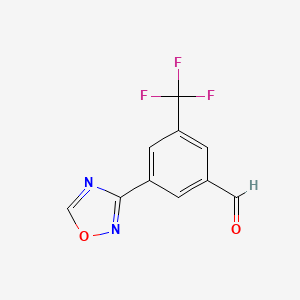
![6-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13325371.png)
![3-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13325372.png)
